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molecular formula C8H10BrClN2O2S B8402215 N-((5-Bromo-4-chloropyridin-3-yl)methyl)ethanesulfonamide

N-((5-Bromo-4-chloropyridin-3-yl)methyl)ethanesulfonamide

Cat. No. B8402215
M. Wt: 313.60 g/mol
InChI Key: JAXGSXKVIIHNNA-UHFFFAOYSA-N
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Patent
US09260408B2

Procedure details

In analogy to the procedure described for the preparation of intermediate A-11, 5-bromo-4-chloro-pyridine-3-carbaldehyde has been reacted first with ethanesulfonamide, followed by reduction of the thus formed imine with NaBH4 in MeOH to give the title compound as a light orange solid. MS: 313.2 and 315.1 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:10])=[C:4]([CH:8]=O)[CH:5]=[N:6][CH:7]=1.[CH2:11]([S:13]([NH2:16])(=[O:15])=[O:14])[CH3:12].[BH4-].[Na+]>CO>[Br:1][C:2]1[C:3]([Cl:10])=[C:4]([CH2:8][NH:16][S:13]([CH2:11][CH3:12])(=[O:15])=[O:14])[CH:5]=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C=NC1)C=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S(=O)(=O)N
Step Three
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=NC1)CNS(=O)(=O)CC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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